181427-66-7
Description
Overview of Amyloid-Beta Peptides in Neuropathology
Amyloid-beta (Aβ) peptides are a group of peptides, typically 36–43 amino acids in length, that are the primary component of the amyloid plaques found in the brains of individuals with Alzheimer's disease. wikipedia.org These peptides are derived from the amyloid precursor protein (APP), a transmembrane protein that is cleaved by β-secretase and γ-secretase to generate Aβ. wikipedia.orgnih.gov While Aβ peptides are produced by both neurons and oligodendrocytes throughout life and are thought to have physiological roles, their misfolding and aggregation into soluble oligomers and insoluble fibrils are considered neurotoxic. wikipedia.orgfrontiersin.org These aggregates can disrupt cellular processes, induce oxidative stress and inflammation, and ultimately lead to neuronal dysfunction and death. mdpi.com The accumulation of Aβ, particularly the more aggregation-prone Aβ42 form, is a pathological hallmark of Alzheimer's disease. wikipedia.orgnih.gov
Significance of Specific Amyloid-Beta Fragments in Disease Mechanisms
While full-length Aβ peptides like Aβ40 and Aβ42 are the most studied, shorter fragments also play a crucial role in research and potentially in the disease process itself. nih.gov These fragments can provide insights into the specific regions of the Aβ peptide that are critical for aggregation and toxicity. For instance, the central hydrophobic core of Aβ is known to be essential for fibril formation. medchemexpress.com Studying these fragments allows researchers to isolate and understand the properties of different domains of the full-length peptide. Some C-terminal fragments of Aβ have even been investigated as potential inhibitors of Aβ aggregation. acs.org The study of specific fragments like β-Amyloid (10-35), amide offers a more manageable and controlled system to investigate the fundamental processes of amyloidogenesis. medchemexpress.com
Historical Context of Research on β-Amyloid (10-35), amide
Research into fragments of Aβ dates back to early investigations into the composition and structure of amyloid plaques. β-Amyloid (10-35), amide, a 26-amino acid peptide, was identified as a significant component and a useful model for studying amyloid fibril formation. medchemexpress.comnih.gov Early structural studies in the late 1990s using solid-state NMR on fibrils formed from Aβ(10-35) were instrumental in demonstrating the parallel β-sheet structure of amyloid fibrils, where the peptide strands are aligned in the same direction. nih.govpnas.org This finding was a crucial step in understanding the molecular architecture of amyloid plaques. The choice of the 10-35 fragment was based on its ability to form stable, homogeneous fibrils in vitro, a property that is less reproducible with the full-length Aβ peptides which can precipitate as amorphous aggregates. medchemexpress.com
Current Research Landscape and Unanswered Questions
Current research continues to utilize β-Amyloid (10-35), amide as a tool to investigate the molecular details of amyloid aggregation. vulcanchem.com It serves as a platform for screening potential therapeutic agents that can inhibit fibril formation or promote the disassembly of existing aggregates. vulcanchem.com Computational studies, such as molecular dynamics simulations, have been employed to study the conformational dynamics of the Aβ(10-35) monomer and its interaction with solvents, providing insights into the initial steps of aggregation. researchgate.netresearchgate.net
Despite the progress made, several questions remain. The precise mechanism by which monomeric Aβ peptides, including the 10-35 fragment, initiate the aggregation process is still not fully understood. The role of various environmental factors, such as pH and ionic strength, on the kinetics and morphology of fibril formation requires further investigation. vulcanchem.com Furthermore, while β-Amyloid (10-35), amide is a valuable model, understanding how its behavior translates to the more complex in vivo environment with the presence of other molecules and cellular systems is an ongoing area of research.
Chemical and Physical Properties of β-Amyloid (10-35), amide
| Property | Value |
| CAS Number | 181427-66-7 |
| Molecular Formula | C133H205N35O36S |
| Molecular Weight | 2902.33 g/mol |
| Amino Acid Sequence | YEVHHQKLVFFAEDVGSNKGAIIGLM-NH2 |
This table provides a summary of the key chemical and physical properties of β-Amyloid (10-35), amide.
Research Findings on β-Amyloid (10-35), amide
| Research Area | Key Findings |
| Fibril Formation | Forms stable, homogeneous fibrils both in vitro and in vivo, exhibiting a parallel β-sheet structure. nih.govvulcanchem.com |
| Structural Analysis | Solid-state NMR studies have determined interstrand distances of approximately 5.3 Å in the fibrils. vulcanchem.com |
| Aggregation Dynamics | The specific amino acid sequence, particularly the central hydrophobic cluster (KLVFFA), is critical for its self-assembly and aggregation properties. medchemexpress.comvulcanchem.com |
| Drug Discovery | Used as a platform to screen for compounds that inhibit amyloid aggregation. vulcanchem.com |
| Computational Modeling | Molecular dynamics simulations have been used to study its conformational changes and interaction with water molecules, providing insights into the early stages of aggregation. researchgate.netresearchgate.net |
This table summarizes significant research findings related to β-Amyloid (10-35), amide.
Properties
CAS No. |
181427-66-7 |
|---|---|
Molecular Formula |
C₁₃₃H₂₀₅N₃₅O₃₆S |
Molecular Weight |
2902.33 |
sequence |
One Letter Code: YEVHHQKLVFFAEDVGSNKGAIIGLM-NH2 |
Origin of Product |
United States |
Molecular Architecture and Conformational Dynamics of β Amyloid 10 35 , Amide
Primary Sequence Analysis and Post-Translational Modifications
The primary structure of β-Amyloid (10-35), amide, consists of a specific sequence of 26 amino acids. The sequence is crucial as it dictates the peptide's physicochemical properties, including its hydrophobicity, charge distribution, and propensity for self-assembly.
The specific amino acid sequence for β-Amyloid (10-35), amide is: Tyr-Glu-Val-His-His-Gln-Lys-Leu-Val-Phe-Phe-Ala-Glu-Asp-Val-Gly-Ser-Asn-Lys-Gly-Ala-Ile-Ile-Gly-Leu-Met-NH₂
| Position | Amino Acid (Three-Letter Code) | Amino Acid (One-Letter Code) | Properties |
|---|---|---|---|
| 10 | Tyr | Y | Aromatic, Hydrophilic |
| 11 | Glu | E | Acidic, Charged |
| 12 | Val | V | Hydrophobic |
| 13 | His | H | Basic, Charged |
| 14 | His | H | Basic, Charged |
| 15 | Gln | Q | Hydrophilic |
| 16 | Lys | K | Basic, Charged |
| 17 | Leu | L | Hydrophobic |
| 18 | Val | V | Hydrophobic |
| 19 | Phe | F | Aromatic, Hydrophobic |
| 20 | Phe | F | Aromatic, Hydrophobic |
| 21 | Ala | A | Hydrophobic |
| 22 | Glu | E | Acidic, Charged |
| 23 | Asp | D | Acidic, Charged |
| 24 | Val | V | Hydrophobic |
| 25 | Gly | G | Glycine |
| 26 | Ser | S | Hydrophilic |
| 27 | Asn | N | Hydrophilic |
| 28 | Lys | K | Basic, Charged |
| 29 | Gly | G | Glycine |
| 30 | Ala | A | Hydrophobic |
| 31 | Ile | I | Hydrophobic |
| 32 | Ile | I | Hydrophobic |
| 33 | Gly | G | Glycine |
| 34 | Leu | L | Hydrophobic |
| 35 | Met | M | Hydrophobic |
Secondary and Tertiary Structural Propensities in Aqueous and Mimetic Environments
The conformational behavior of β-Amyloid (10-35), amide is highly dependent on its environment. In aqueous solutions, the peptide does not adopt a single, stable three-dimensional structure. Instead, it exists as a dynamic ensemble of conformations.
Computational studies have revealed that in aqueous environments, β-Amyloid (10-35), amide predominantly samples collapsed globular states, characterized by random coil and bend structures. There is a notable absence of significant α-helical or β-sheet content in its monomeric form under these conditions. A key feature that can influence its tertiary structure is the formation of a salt bridge between the side chains of Aspartic acid at position 23 (D23) and Lysine (B10760008) at position 28 (K28).
In contrast, in membrane-mimetic environments, such as in the presence of sodium dodecyl sulfate (SDS) micelles, amyloid-β fragments have been shown to adopt a more ordered α-helical conformation. When it undergoes aggregation to form fibrils, β-Amyloid (10-35), amide transitions into a highly organized β-sheet structure. nih.gov Solid-state NMR studies have demonstrated that in its fibrillar state, the peptide adopts an extended parallel in-register β-sheet conformation. nih.gov
Oligomerization and Fibrillogenesis Dynamics of β-Amyloid (10-35), amide
The process by which β-Amyloid (10-35), amide self-assembles into larger aggregates is a complex phenomenon central to its pathological relevance.
Pathways and Kinetics of Aggregation
The aggregation of β-Amyloid (10-35), amide follows a nucleation-dependent polymerization pathway. This process is characterized by a lag phase, during which thermodynamically unfavorable nuclei are formed, followed by a rapid elongation phase where these nuclei act as templates for the addition of further peptide monomers. The kinetics of this process are sensitive to factors such as peptide concentration and pH.
The aggregation cascade involves the formation of various soluble oligomeric intermediates and protofibrils before the eventual formation of mature, insoluble fibrils. These oligomeric species are considered by many to be the most neurotoxic forms of amyloid-β.
Structural Characterization of Oligomeric and Fibrillar Species
While the transient and polymorphic nature of oligomers makes their detailed structural characterization challenging, studies on various Aβ peptides suggest they are typically spherical or micelle-like structures with a range of β-sheet content, which can include both parallel and antiparallel arrangements.
The fibrillar form of β-Amyloid (10-35), amide has been characterized in detail using solid-state NMR spectroscopy. nih.gov These studies have revealed a highly ordered structure where the peptide monomers are arranged in an in-register parallel β-sheet. nih.gov This means that the peptide chains are aligned in the same direction, with identical residues from adjacent peptides stacked on top of one another. The inter-strand distance within the β-sheets has been measured to be approximately 5.3 Å. nih.gov Solid-state NMR has also indicated that the region between residues 25 and 29 does not form a distinct turn in the fibrillar structure. nih.gov
| Structural Feature | Description |
|---|---|
| Fibril Secondary Structure | Extended parallel in-register β-sheet |
| Inter-strand Distance | ~ 5.3 Å |
| Residues 25-29 Conformation | No evidence of a distinct turn |
Computational Modeling and Simulation of β-Amyloid (10-35), amide
Computational approaches, particularly molecular dynamics simulations, have provided invaluable insights into the structure and dynamics of β-Amyloid (10-35), amide at an atomic level.
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations have been extensively used to explore the conformational landscape of monomeric β-Amyloid (10-35), amide in aqueous solution. nih.govnih.gov These simulations have corroborated experimental findings that the peptide does not have a fixed structure but rather exists as an ensemble of interconverting conformations.
These computational studies have highlighted the importance of the central hydrophobic cluster (residues 17-21, LVFFA) and the VGSN turn region (residues 24-27) in the structural stability of the peptide monomer. nih.gov Furthermore, simulations have investigated the spontaneous formation of the D23-K28 salt bridge, suggesting that while it is a feature of the fibrillar structure, its stable formation in the monomer is less probable due to the energetic penalty of desolvation. acs.org Replica-exchange molecular dynamics (REMD) simulations have been particularly useful in enhancing the sampling of the conformational space, providing a more comprehensive picture of the peptide's dynamic behavior. These simulations suggest that the monomeric peptide may contain pre-folded structural motifs that can facilitate its rapid aggregation.
Conformational Ensemble Analysis
Conformational ensemble analysis of β-Amyloid (10-35), amide in its monomeric state reveals a landscape dominated by collapsed, globular structures that are in rapid dynamic equilibrium. researchgate.net Advanced computational techniques, such as replica-exchange molecular dynamics (REMD) simulations in explicit solvent, have been employed to probe the conformational states sampled by the peptide under physiological conditions. researchgate.net These simulations show that rather than a single, unique folded state, the peptide exists as a mixture of conformations. researchgate.net
The dominant secondary structures within this ensemble are random coils and bends, with a notable lack of significant α-helical or β-sheet content in the monomeric form. researchgate.net This finding contrasts sharply with the highly ordered β-sheet structure observed in the aggregated fibrillar state, highlighting the profound conformational changes that occur during amyloidogenesis.
The dynamic nature of the monomer is also underscored by the significant fluctuations in the extent of solvation across the different conformational basins, indicating a continuous interplay between the peptide and its aqueous environment. acs.org
| Conformational State | Dominant Secondary Structures | Key Features | Source |
| Monomeric Ensemble | Random coil and bend structures. researchgate.net | Exists as a mixture of rapidly interconverting collapsed globular states; insignificant α-helical or β-sheet content. researchgate.net | researchgate.net |
| Simulated Basins | Compact random coil conformations. acs.org | Four main basins separated by small energy barriers; significant residual structure in each basin. acs.org | acs.org |
| Pre-aggregation Motif | Turn involving VGSN and D23-K28 salt bridge. acs.org | A minor component of the monomeric ensemble, suggesting it becomes more stable upon oligomerization. acs.org | acs.org |
Biochemical and Cellular Interactions of β Amyloid 10 35 , Amide
Receptor Binding and Ligand-Target Interactions
The interaction of β-Amyloid (10-35), amide with cellular components is a critical aspect of its biological activity. Understanding its binding to molecular targets is essential for elucidating the mechanisms by which it contributes to cellular dysfunction.
Characterization of Binding Affinity and Specificity
The binding of β-amyloid peptides is complex and depends on both the specific Aβ fragment and its aggregation state (monomer, oligomer, or fibril). Synthetic Aβ oligomers have been shown to bind to hippocampal neurons in primary cultures in a manner similar to brain-derived Aβ, suggesting a degree of structural and binding identity. mdpi.com However, the precise binding affinities and specificities for the β-Amyloid (10-35), amide fragment with its various putative targets are areas of ongoing investigation. The altered chemical and physical properties of different Aβ forms can lead to changes in receptor binding. mdpi.com
Protein-Protein Interactions and Complex Formation
The propensity of β-Amyloid (10-35), amide to interact with other proteins is central to its biological effects, including its aggregation and potential toxicity.
Interaction with Chaperone Proteins
While specific studies on the interaction of β-Amyloid (10-35), amide with chaperone proteins are not extensively detailed in the provided results, research on the broader amyloid-β protein indicates the relevance of such interactions. A study on a catalytically inactive mutant of the insulin-degrading enzyme (IDE), which is known to clear Aβ, demonstrated that this mutant could still degrade Aβ(1-40) through a non-chaperone mechanism. biorxiv.org This suggests that while chaperone activity can be a factor in Aβ clearance and aggregation, other enzymatic interactions are also critically important.
Interaction with Cellular Scaffolding Proteins
The self-assembly of β-Amyloid (10-35), amide into larger structures is a key protein-protein interaction. This peptide fragment can form stable, homogeneous fibrils. vulcanchem.com Solid-state NMR studies have revealed that in these fibrils, the peptides adopt an extended parallel β-sheet structure where the peptides are aligned in-register. researchgate.netnih.gov This parallel arrangement is a fundamental aspect of the fibril's structure and stability. researchgate.net The formation of these β-sheets is influenced by intramolecular interactions, such as a potential salt bridge between Asp23 and Lys28, which is thought to be important for stabilizing the peptide's fold within the fibril structure. acs.org Molecular dynamics simulations have shown that the dimerization of Aβ(10-35) is primarily stabilized by hydrophobic interactions. nih.gov
Enzymatic Modulation and Substrate Specificity
The processing of the amyloid precursor protein (APP) and the subsequent degradation of Aβ peptides are controlled by a series of enzymes.
The enzymes responsible for the production of Aβ from APP are β-secretase and γ-secretase. pnas.org The activity of these enzymes determines the length of the resulting Aβ peptide. pnas.org Conversely, enzymes like the insulin-degrading enzyme (IDE) are involved in the clearance of Aβ peptides. biorxiv.org
Influence on Protease Activity
The structure of β-Amyloid peptides plays a crucial role in their susceptibility to proteolytic degradation. The conformation of the β-Amyloid (10-35), amide fragment can influence its interaction with proteases. Studies involving limited proteolysis have been utilized to probe the structural characteristics of amyloid peptides pnas.orgnih.gov. The resistance of certain peptide regions to cleavage can provide insights into their folding and aggregation state.
For instance, specific modifications and the resulting conformational changes within amyloid fragments can render them resistant to proteases. It has been observed that certain fragments, such as [D-Ser26]Aβ25–35, can hinder further proteolytic degradation, which may contribute to their accumulation mdpi.com. This resistance to breakdown is a key factor in the pathology of amyloid-related diseases. The β-Amyloid (10-35), amide, containing a significant portion of the core amyloid sequence, is central to these interactions. The stability of its structure can determine its persistence and potential for aggregation.
| Research Area | Key Findings | Reference |
| Proteolytic Susceptibility | The conformation of Aβ peptides influences their degradation by proteases. | pnas.orgmdpi.com |
| Structural Probing | Limited proteolysis is a method used to study the structure of Aβ fragments. | nih.gov |
Effects on Kinase or Phosphatase Functionality
β-Amyloid peptides are known to trigger intracellular signaling cascades, which often involve kinases and phosphatases. The β-Amyloid (25-35) region, which is a core component of the β-Amyloid (10-35), amide fragment, has been shown to be biologically active in this regard.
Fibrillar forms of β-Amyloid, and specifically the Aβ(25-35) fragment, can activate mitogen-activated protein kinase (MAPK) pathways in cell types such as microglia and monocytes nih.gov. This activation is a key event in the inflammatory response associated with amyloid plaques. The interaction leads to the phosphorylation of downstream targets, demonstrating a direct influence on kinase functionality.
Furthermore, phosphatases are also implicated in the cellular response to amyloid peptides. Research has pointed to the involvement of stress-induced phosphatase 1 (STPP-1) in the synaptic impairment caused by Aβ(25-35) aggregates mdpi.com. This suggests that β-Amyloid (10-35), amide can modulate the balance of phosphorylation and dephosphorylation within the cell, contributing to neuronal dysfunction.
| Enzyme Type | Effect of β-Amyloid (25-35) | Cellular Context | Reference |
| Kinase (MAPK) | Activation | Microglia, Monocytes | nih.gov |
| Phosphatase (STPP-1) | Involvement in synaptic impairment | Hippocampal slices | mdpi.com |
Membrane Interactions and Permeabilization Mechanisms
The interaction of β-Amyloid (10-35), amide with cellular membranes is a critical aspect of its biological effects, leading to changes in membrane structure and permeability.
Interactions with Lipid Bilayers
β-Amyloid peptides, including fragments like β-Amyloid (10-35), amide, can interact with both the hydrophobic core and the hydrophilic headgroups of lipid bilayers rsc.org. These interactions can lead to significant structural changes in the membrane. The composition of the lipid bilayer, such as the presence of anionic lipids, can influence the extent and nature of these interactions mdpi.comox.ac.uk.
Studies have shown that Aβ peptides can cause a disordering of the lipid acyl chains and alter the packing of the lipid unit cell rsc.org. The interaction with the hydrophilic headgroups can lead to dehydration or changes in their orientation, depending on the aggregation state of the peptide rsc.org. The β-Amyloid (10-35) fragment, containing the hydrophobic core of the full-length peptide, is thought to be essential for anchoring and interaction with the cell membrane mdpi.com.
| Interaction Aspect | Observation | Reference |
| Hydrophobic Core | Causes conformational and orientational changes of lipid acyl chains. | rsc.org |
| Hydrophilic Headgroups | Can cause dehydration or reorientation of lipid heads. | rsc.org |
| Membrane Composition | Anionic lipids can enhance binding. | mdpi.comox.ac.uk |
Pore Formation Hypotheses
One of the proposed mechanisms for the toxicity of β-Amyloid peptides is their ability to permeabilize cell membranes. Several hypotheses have been put forward to explain this phenomenon.
Ion Channel/Pore Formation: This hypothesis suggests that Aβ oligomers can insert into the lipid bilayer to form ion-permeable pores or channels acs.orgnih.gov. These channels can disrupt ion homeostasis, leading to cellular dysfunction. Some models propose the formation of β-barrel structures that span the membrane mdpi.com.
Carpet Model: In this model, the peptides accumulate on the surface of the membrane. Once a threshold concentration is reached, they disrupt the membrane in a detergent-like manner, leading to the formation of micelles and membrane fragmentation acs.org.
Detergent-like Mechanism: This involves the extraction of lipid molecules from the bilayer by aggregating peptides, causing membrane damage and the formation of peptide-lipid complexes acs.orguzh.ch.
While these mechanisms are generally discussed in the context of full-length Aβ, the β-Amyloid (10-35), amide fragment, containing the key toxic and aggregation-prone region, is believed to play a central role in these membrane-disrupting activities mdpi.commedchemexpress.com.
| Permeabilization Hypothesis | Description | Reference |
| Ion Channel/Pore Formation | Oligomers form transmembrane channels, disrupting ion balance. | acs.orgnih.gov |
| Carpet Model | Surface accumulation of peptides leads to detergent-like membrane disruption. | acs.org |
| Detergent-like Mechanism | Peptides extract lipids from the membrane, causing damage. | acs.orguzh.ch |
Mechanistic Investigations of β Amyloid 10 35 , Amide in Cellular Systems
In Vitro Cellular Models for Pathological Studies
To understand the pathological effects of β-Amyloid (10-35), amide at the cellular level, researchers utilize a variety of in vitro models that replicate aspects of the neurodegenerative process. These models are crucial for dissecting the molecular mechanisms of Aβ-induced toxicity and inflammation.
Neuronal Cell Culture Systems
Neuronal cell cultures are fundamental tools for studying the direct neurotoxic effects of β-amyloid peptides. Both primary neuronal cultures and immortalized cell lines are employed to investigate the consequences of exposure to β-Amyloid (10-35), amide and related fragments.
Studies using synthetic β-amyloid peptides, including fragments like Aβ(25-35) which is a component of Aβ(10-35), have demonstrated significant neurotoxic activities in cultured cells. nih.govnih.gov For instance, experiments on human cerebral cortical cell cultures have shown that these peptides can enhance neuronal vulnerability to excitotoxicity. nih.gov While the peptides alone may not cause immediate cell death, they render neurons more susceptible to damage from other insults. nih.gov This suggests that β-Amyloid (10-35), amide could contribute to the progressive neuronal loss observed in Alzheimer's disease by creating a chronically stressed environment.
Different neuronal cell lines, such as SH-SY5Y and PC12 cells, are also widely used. mdpi.complos.org Research has shown that Aβ fragments can induce apoptosis and neurite degeneration in these cells. nih.gov The neurotoxic effects are often dose-dependent and require prolonged exposure, mimicking the chronic nature of Alzheimer's disease. nih.gov Interestingly, some studies suggest that monomeric forms of Aβ might have neuroprotective roles at physiological concentrations, highlighting the complexity of its function. nih.gov
Table 1: Effects of β-Amyloid Peptides in Neuronal Cell Culture Systems
| Cell Model | β-Amyloid Fragment | Observed Effects | Reference(s) |
|---|---|---|---|
| Human Cortical Neurons | Aβ(25-35) | Enhanced glutamate (B1630785) neurotoxicity; Increased vulnerability to calcium ionophore. | nih.gov |
| SH-SY5Y Cells | Aβ oligomers | Cell death; Neurite degeneration. | nih.gov |
| PC12 Cells | Aβ peptides | Impaired energy metabolism; Increased oxidative stress. | nih.gov |
| Primary Rat Hippocampal Cells | Synthetic Aβ dimers | Tau hyperphosphorylation. | nih.gov |
Glial Cell Activation Models
Neuroinflammation is a critical component of Alzheimer's disease pathology, and glial cells, namely microglia and astrocytes, are the primary mediators of this response in the brain. mdpi.comexplorationpub.com In vitro models of glial cell activation are therefore essential for understanding how β-Amyloid (10-35), amide contributes to the inflammatory cascade.
Upon exposure to Aβ peptides, microglia and astrocytes become activated, a state characterized by morphological changes and the release of various signaling molecules. mdpi.commdpi.com Studies using microglial cell lines, such as BV-2 cells, have shown that Aβ fragments can stimulate the production of pro-inflammatory cytokines like interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α), as well as reactive oxygen species (ROS). plos.orgspandidos-publications.comnih.gov This inflammatory response, while initially intended to be protective through phagocytosis of Aβ aggregates, can become chronic and contribute to neuronal damage. mdpi.comrsc.org
Astrocytes also play a dual role. Reactive astrocytes can surround amyloid plaques and can release both pro- and anti-inflammatory cytokines. mdpi.comnih.gov For example, studies in transgenic mice have shown that reactive astrocytes near Aβ deposits express IL-1β, but also anti-inflammatory cytokines like transforming growth factor-β (TGF-β) and IL-10. nih.gov In vitro models using primary astrocytes or astrocytoma cell lines have confirmed that Aβ exposure leads to the release of inflammatory mediators and can impair astrocyte functions, such as glutamate uptake, which can lead to excitotoxicity. mdpi.com
Table 2: β-Amyloid-Induced Glial Cell Activation
| Cell Model | β-Amyloid Fragment | Key Inflammatory Responses | Reference(s) |
|---|---|---|---|
| BV-2 Microglia | Aβ(25-35) | Upregulation of Iba1; Increased production of pro-inflammatory cytokines. | mdpi.com |
| Primary Mouse Microglia | Aβ | Production of pro-inflammatory cytokines (IL-1β, IL-6, TNF-α) and ROS. | plos.org |
| Primary Mouse Astrocytes | Aβ(1-42) | Increased production of pro-inflammatory cytokines; Activation of NF-κB. | nih.gov |
| Cerebral Cortex (Tg2576 mice) | Aβ deposits | Upregulation of IL-1β, TGF-β, and IL-10 in reactive astrocytes. | nih.gov |
Synaptosomal Preparations and Function
Synaptosomes are isolated, sealed nerve terminals that retain most of the functional characteristics of synapses, making them an excellent model for studying the effects of substances on synaptic function. plos.orgfrontiersin.org The application of β-amyloid peptides to synaptosomal preparations has revealed significant impairments in synaptic processes.
Research has shown that Aβ fragments can induce ultrastructural changes in synaptosomes and potentiate mitochondrial dysfunction. plos.org This is critical as synapses have a high energy demand, and mitochondrial impairment can lead to synaptic failure. plos.org β-Amyloid peptides have been found to inhibit the activity of key mitochondrial enzymes and disrupt the mitochondrial membrane potential.
Furthermore, Aβ can interfere with neurotransmitter systems. For example, it has been shown to inhibit the high-affinity choline (B1196258) transporter, which is essential for the synthesis of acetylcholine (B1216132), a neurotransmitter crucial for memory and learning. frontiersin.org This disruption of synaptic machinery and energy metabolism by β-Amyloid (10-35), amide and related fragments is thought to be a primary contributor to the synaptic dysfunction and cognitive decline seen in Alzheimer's disease. nih.gov
Intracellular Signaling Pathway Modulation
β-Amyloid (10-35), amide exerts its pathological effects by interfering with critical intracellular signaling pathways that regulate neuronal survival, inflammation, and synaptic plasticity. Two of the most well-studied pathways are the MAPK/ERK pathway and calcium signaling.
MAPK/ERK Pathway Interactions
The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is a crucial signaling cascade involved in cell proliferation, differentiation, and survival. scienceopen.com Dysregulation of this pathway is implicated in a variety of diseases, including neurodegenerative disorders.
Numerous studies have demonstrated that β-amyloid peptides can activate the MAPK/ERK pathway in both neurons and glial cells. spandidos-publications.comnih.govencyclopedia.pub This activation can have different consequences depending on the cell type and the context. In glial cells, Aβ-induced activation of MAPK/ERK is often linked to the production of pro-inflammatory cytokines, thus contributing to neuroinflammation. spandidos-publications.com
In neurons, the role of MAPK/ERK activation is more complex. Acute activation can be part of a cellular stress response. However, chronic activation, as might occur in the context of Alzheimer's disease, can lead to detrimental outcomes, including the hyperphosphorylation of tau protein, another key pathological feature of the disease. nih.govencyclopedia.pub Some studies suggest that Aβ interacts with cell surface receptors, such as the α7 nicotinic acetylcholine receptor, to trigger the activation of the MAPK/ERK cascade. nih.govencyclopedia.pub This aberrant signaling can disrupt normal neuronal function and contribute to cell death.
Table 3: Modulation of MAPK/ERK Pathway by β-Amyloid
| Cellular Context | β-Amyloid Species | Effect on MAPK/ERK Pathway | Downstream Consequence | Reference(s) |
|---|---|---|---|---|
| Hippocampal Slices | Aβ(1-42) | Rapid activation of ERK2 | Downregulation of ERK2 with prolonged exposure. | nih.gov |
| B103 Neuroblastoma Cells | Aβ(1-42) | Enhanced Ras-ERK signaling | Increased phosphorylation of APP and tau. | scienceopen.com |
| Glial Cell Cultures | Aβ | Activation of MAPK/ERK pathway | Production of pro-inflammatory cytokines. | spandidos-publications.com |
| HT22 Cells | Aβ(25-35) | Inhibition of MAPK pathway-related proteins (by a therapeutic agent) | Increased cell viability; Reduced apoptosis. | researchgate.net |
Calcium Homeostasis Perturbations
Calcium (Ca²⁺) is a ubiquitous second messenger that plays a vital role in a vast array of neuronal processes, including neurotransmitter release, synaptic plasticity, and gene expression. mdpi.comnih.gov The precise regulation of intracellular Ca²⁺ concentrations is therefore critical for neuronal function and survival. A well-established pathological effect of β-amyloid peptides is the disruption of this delicate calcium homeostasis. nih.govplos.orgnih.gov
β-Amyloid (10-35), amide and other Aβ fragments can lead to an elevation of intracellular Ca²⁺ levels through several proposed mechanisms. mdpi.comnih.gov One prominent hypothesis is the formation of Aβ pores or channels in the cell membrane, which allows for the unregulated influx of Ca²⁺ from the extracellular space. mdpi.com This can lead to a state of calcium overload, triggering a cascade of neurotoxic events, including mitochondrial dysfunction, activation of apoptotic pathways, and increased production of reactive oxygen species. plos.org
In addition to forming pores, Aβ peptides can also interact with and modulate the activity of existing ion channels and receptors. mdpi.com For example, Aβ has been shown to potentiate the function of NMDA receptors, leading to excessive Ca²⁺ influx upon glutamate stimulation. mdpi.com It can also affect the function of voltage-gated calcium channels and disrupt the ability of the endoplasmic reticulum to buffer intracellular Ca²⁺. mdpi.commdpi.com This sustained disruption of calcium signaling is a key mechanism by which β-Amyloid (10-35), amide is thought to induce synaptic dysfunction and neuronal death. nih.govnih.gov
Table 4: β-Amyloid-Induced Perturbations in Calcium Homeostasis
| Cellular System | β-Amyloid Fragment | Mechanism of Ca²⁺ Dysregulation | Consequence | Reference(s) |
|---|---|---|---|---|
| Human Cortical Neurons | Aβ(25-35) | Elevated resting Ca²⁺ levels; Enhanced Ca²⁺ responses to EAAs. | Increased vulnerability to excitotoxicity. | nih.gov |
| Rat Cortical Synaptosomes | Aβ(1-40) | Upregulation of Ca²⁺ influx. | Potential for synaptic dysfunction. | mdpi.com |
| PC12 Cells | Aβ peptides | Disruption of Ca²⁺ homeostasis. | Cell death, preventable by antioxidants. | nih.gov |
| Hippocampal Neurons | Aβ oligomers | Prolonged NMDA receptor channel opening. | Specific to NMDAR activation. | mdpi.com |
Oxidative Stress Induction Mechanisms
β-Amyloid peptides, including fragments like β-Amyloid (10-35), amide, are strongly implicated in the generation of oxidative stress, a key factor in the neurodegeneration observed in Alzheimer's disease. jneurosci.orgnih.gov The interaction of these peptides with cellular systems can lead to the production of reactive oxygen species (ROS), which in turn damage essential biomolecules such as lipids, proteins, and nucleic acids. mdpi.comnih.govmdpi.com This damage disrupts cellular function and can ultimately lead to cell death. nih.govfrontiersin.org
One of the proposed mechanisms for oxidative stress induction involves the amino acid methionine at position 35 (Met-35) within the Aβ sequence. nih.gov The sulfur-containing side chain of methionine is susceptible to oxidation, and this process is believed to play a critical role in the peptide's ability to generate free radicals. nih.gov Studies on the related Aβ(25-35) fragment have shown that the presence of Met-35 is crucial for its neurotoxic and oxidative properties. nih.gov Oxidation of Met-35 to a sulfoxide (B87167) can abrogate these detrimental effects. nih.gov
Furthermore, Aβ peptides can trigger oxidative stress through the activation of cellular enzymes like NADPH oxidase, particularly in astrocytes. jneurosci.org Activation of this enzyme leads to a significant increase in ROS production. jneurosci.org This cascade of events contributes to the depletion of cellular antioxidants, such as glutathione, further exacerbating the state of oxidative stress within both astrocytes and neurons. jneurosci.org The accumulation of oxidative damage contributes to a vicious cycle, where oxidative stress can also enhance the production and aggregation of Aβ peptides. nih.gov
Impact on Mitochondrial Functionality
Mitochondria are central to cellular energy production and are also a primary site of ROS generation. mdpi.com They are a key target of Aβ-induced toxicity. medchemexpress.comfrontiersin.org The accumulation of Aβ peptides is associated with significant mitochondrial dysfunction, which is considered an early and critical event in the pathology of Alzheimer's disease. frontiersin.orgplos.org
Mitochondrial Dynamics Alterations
Mitochondrial dynamics, the balance between mitochondrial fission (division) and fusion (merging), is essential for maintaining a healthy mitochondrial network. actanaturae.ru Exposure to Aβ peptides disrupts this delicate balance, often leading to excessive mitochondrial fragmentation. actanaturae.ruoatext.com
Aβ has been shown to interact with key proteins that regulate mitochondrial dynamics. actanaturae.ru For instance, it can activate fission proteins like dynamin-related protein 1 (Drp1) and fission 1 protein (Fis1), while inhibiting fusion proteins such as mitofusins (Mfn1/2) and optic atrophy 1 (OPA1). actanaturae.rufrontiersin.org This shift towards fission results in smaller, fragmented mitochondria that are often dysfunctional. actanaturae.ruoatext.com The table below summarizes the effect of Aβ on key proteins involved in mitochondrial dynamics.
| Protein | Function | Effect of Aβ Interaction | Reference |
| Drp1 | Fission | Activation | actanaturae.rufrontiersin.org |
| Fis1 | Fission | Activation | actanaturae.rufrontiersin.org |
| Mfn1/2 | Fusion | Inhibition | actanaturae.ru |
| OPA1 | Fusion | Inhibition | actanaturae.ru |
This altered mitochondrial morphology is not merely a structural change; it has profound functional consequences, including impaired energy production and increased ROS leakage, which further contributes to cellular stress. actanaturae.rufrontiersin.org
Bioenergetic Deficits
A primary consequence of Aβ-induced mitochondrial damage is a significant impairment of cellular bioenergetics. mdpi.com Aβ peptides can directly interfere with the mitochondrial electron transport chain (ETC), the series of protein complexes responsible for generating the vast majority of cellular ATP. mdpi.comnih.gov
Specifically, Aβ has been shown to inhibit the activity of key ETC complexes, such as complex I and complex IV (cytochrome c oxidase). jneurosci.orgnih.gov This inhibition leads to a cascade of detrimental effects:
Reduced ATP Synthesis: The disruption of the ETC directly impairs the cell's ability to produce ATP, leading to an energy crisis. mdpi.comnih.gov
Increased ROS Production: A dysfunctional ETC is a major source of ROS, as electrons can leak and prematurely react with oxygen. mdpi.com This creates a feedback loop, where Aβ causes mitochondrial damage, leading to more ROS, which in turn can cause further damage. mdpi.com
Mitochondrial Membrane Potential Collapse: The proper functioning of the ETC is crucial for maintaining the mitochondrial membrane potential (Δψm), which is essential for ATP synthesis and protein import. Aβ can cause a loss of this potential. jneurosci.org
Studies have demonstrated that the accumulation of Aβ within mitochondria is associated with reduced oxygen consumption, decreased ATP levels, and increased oxidative damage to mitochondrial components, including mitochondrial DNA (mtDNA). mdpi.comactanaturae.runih.gov These bioenergetic deficits compromise neuronal function, impair synaptic activity, and ultimately contribute to the neuronal death characteristic of neurodegenerative diseases. frontiersin.org
Structure Activity Relationship Sar Studies of β Amyloid 10 35 , Amide and Its Analogs
Design Principles for Peptide Modifications
The design of modified β-Amyloid (10-35), amide analogs is guided by several key principles aimed at altering its aggregation properties and biological functions. A primary goal is to develop inhibitors of fibrillogenesis. pnas.org Modifications often target critical regions known to be essential for self-assembly and fibril formation.
Core design principles include:
Targeting Hydrophobic Cores: The central hydrophobic core (CHC), particularly residues 16-21 (KLVFFA), is a critical nucleation site for aggregation. nih.gov Modifications in this region, such as substituting hydrophobic amino acids with more hydrophilic ones, can significantly reduce the propensity for β-sheet formation and amyloidogenicity. researchgate.net
Disrupting β-Sheet Formation: The fundamental structure of amyloid fibrils is the cross-β-sheet, where individual peptide strands run perpendicular to the fibril axis. ias.ac.in Modifications are designed to interfere with the hydrogen bonding that stabilizes these sheets. This can be achieved by introducing backbone modifications like N-methylation, which physically blocks the hydrogen bond formation necessary for β-sheet elongation. rsc.orgnih.gov
Enhancing Proteolytic Stability: Natural L-amino acid peptides are susceptible to degradation by proteases. A common design strategy is the incorporation of non-natural amino acids, such as D-amino acids, to create retro-inverso peptides. These analogs are more resistant to enzymatic cleavage, enhancing their potential as therapeutic leads. nih.gov
Modulating Inter-strand Interactions: Solid-state NMR studies have revealed a parallel, in-register β-sheet organization for Aβ(10-35) fibrils. researchgate.netnih.govacs.org Design strategies can target the specific side-chain interactions that stabilize this arrangement. For example, modifying the Phe19–Leu34 hydrophobic contact can alter fibril formation kinetics and structural homogeneity. nih.gov
Introducing Conformational Constraints: Constraining the peptide's conformation, for instance through cyclization, can prevent it from adopting the extended β-strand structure required for fibrillation. Cyclic peptides are a known class of amyloid fibrillation inhibitors. nih.gov
These principles guide the rational design of Aβ analogs to control their assembly, reduce toxicity, and develop potential diagnostics and therapeutics for Alzheimer's disease.
**5.2. Amino Acid Substitution Effects on Aggregation and Biological Activity
The kinetics of amyloid fibril formation typically involve a lag phase for nucleation, followed by a rapid elongation phase. nih.gov Amino acid substitutions within the Aβ(10-35) sequence can dramatically alter these kinetics by affecting both nucleation and fibril growth.
The process of fibrillization is a complex, multi-step event that includes the formation of dimers, trimers, and other small oligomers that grow into protofibrils and mature fibrils. mdpi.com The rate of this process is highly dependent on factors like peptide concentration and the specific amino acid sequence. mdpi.comaip.org
Studies have shown that the central hydrophobic region is crucial. Substituting hydrophobic residues at positions 17 to 20 with more hydrophilic ones can reduce the peptide's β-sheet content and its ability to form the dense aggregates typical of amyloid. researchgate.net Some of these analogs were even capable of inhibiting the fibrillation of the natural peptide sequence in vitro. researchgate.net
The substitution of Asp23 with residues like asparagine (Asn) or lysine (B10760008) (Lys) has been shown to slow down fibrillogenesis, highlighting the importance of this specific residue in controlling the peptide's assembly. mdpi.com This suggests that electrostatic interactions, such as potential salt bridges involving Asp23 and His13, play a key role in the early stages of fibril formation. mdpi.com
The rate of fibril growth is not merely diffusion-limited but is often controlled by the conformational rearrangement of the peptide as it binds to the growing fibril tip. aip.org This highlights that substitutions affecting the peptide's intrinsic flexibility and folding landscape can have a profound impact on elongation rates.
Table 1: Effect of Amino Acid Substitutions on Aβ Fibrillation
| Original Residue | Position | Substitution | Effect on Aggregation/Fibrillation | Reference |
|---|---|---|---|---|
| Hydrophobic Residues | 17-20 | Hydrophilic Residues | Reduced β-sheet content and amyloidogenicity. | researchgate.net |
| Aspartic Acid (Asp) | 23 | Asparagine (Asn) | Retarded fibrillogenesis. | mdpi.com |
The biological activity of Aβ peptides, including their neurotoxic effects, is mediated through interactions with various cell surface receptors. nih.govnih.gov Amino acid substitutions can alter these interactions, thereby modulating the downstream cellular responses.
Fibrillar forms of Aβ are known to interact with a multi-receptor complex on microglial cells, which includes CD36, α6β1-integrin, and CD47. jneurosci.org This interaction triggers intracellular signaling cascades that lead to microglial activation and a proinflammatory response, including the production of IL-1β. jneurosci.org The binding to this receptor complex is specific to the fibrillar state of the peptide. jneurosci.org Therefore, substitutions that inhibit fibrillation would consequently prevent this mode of microglial activation.
Other key receptors for Aβ include:
RAGE (Receptor for Advanced Glycation Endproducts): Binding of Aβ to neuronal RAGE can induce oxidative stress and activate the transcription factor NF-κB. pnas.org This leads to the production and release of Macrophage-colony stimulating factor (M-CSF), which in turn activates microglia, contributing to the inflammatory cascade in Alzheimer's disease. pnas.org
p75 Neurotrophin Receptor (p75NTR): Aβ binds to p75NTR, which can directly signal for cell death (apoptosis) in neurons. nih.govnih.gov
Nicotinic Acetylcholine (B1216132) Receptors (nAChRs): The α7 subtype of nAChR is a high-affinity receptor for soluble Aβ. This interaction can mediate Aβ-induced toxicity and tau protein phosphorylation. nih.gov
Substitutions that alter the surface charge, hydrophobicity, or conformation of the Aβ peptide can interfere with its ability to bind to these receptors. For example, modifications that disrupt the specific epitopes required for receptor recognition could block Aβ-induced neurotoxicity or inflammatory responses. nih.govmdpi.com Cellular defense mechanisms, such as phagocytosis of Aβ by microglia and astrocytes via scavenger receptors, also depend on receptor interactions. nih.gov Thus, amino acid changes can impact not only the direct toxic signaling but also the clearance of the peptide from the extracellular space.
Cyclization and Constrained Analogs
Introducing conformational constraints into the Aβ(10-35) peptide through cyclization is a rational design strategy to inhibit aggregation. nih.gov By locking the peptide into a specific conformation, cyclization can prevent the transition to the extended β-sheet structure necessary for fibril formation. This approach is based on the principle that amyloidogenic peptides must be able to adopt a variety of conformations, including the critical β-strand, to aggregate.
Cyclic peptide analogs of Aβ have been developed and shown to be effective inhibitors of amyloid fibrillation. nih.gov These constrained molecules can act as "β-sheet breakers" by interfering with the templated assembly of monomeric peptides onto the growing fibril. The design of such molecules often involves creating a cyclic structure that mimics a turn or loop region, which disrupts the regular, repeating hydrogen-bond network of the β-sheet.
For example, research into constrained analogs of the shorter Aβ(31-35) fragment has shown that introducing a β-turn can modulate its biological properties. medchemexpress.com This demonstrates that enforcing specific secondary structures can be a powerful tool in controlling the peptide's behavior.
Non-Natural Amino Acid Incorporations
The incorporation of non-natural amino acids into the Aβ(10-35) sequence is a powerful strategy to create potent and stable inhibitors of aggregation. nih.govnih.gov These modifications offer several advantages over standard amino acid substitutions.
Key approaches include:
D-Amino Acid Substitution: Replacing L-amino acids with their D-enantiomers creates peptides that are highly resistant to degradation by cellular proteases. nih.gov Furthermore, D-peptides can act as potent inhibitors of aggregation, possibly by binding to the ends of growing fibrils and capping them, thus preventing further elongation. nih.gov
Backbone Modifications (Peptidomimetics): Altering the peptide backbone itself, for instance by N-methylation or the introduction of N-amino groups, directly disrupts the hydrogen-bonding capacity required for β-sheet formation. rsc.orgnih.gov N-amination, for example, precludes canonical β-sheet associations and can be used to design β-breaker peptides that resist self-aggregation and block the stacking of the target Aβ peptide. rsc.org
Specialized Amino Acids: The use of unique, synthetic amino acids can introduce specific structural features. For instance, the unnatural amino acid Hao, a tripeptide mimic, has been used to template β-sheet hydrogen bonding while simultaneously blocking uncontrolled aggregation in model systems. acs.org
These strategies allow for the fine-tuning of peptide properties beyond what is possible with the 20 canonical amino acids, leading to the development of highly specific inhibitors of amyloid formation. nih.gov
In Silico Approaches to SAR Prediction and Optimization
Computational methods, or in silico approaches, are indispensable tools for predicting and optimizing the structure-activity relationships of Aβ analogs. mdpi.comnih.gov These methods allow for the rapid screening of many potential modifications before undertaking more costly and time-consuming experimental synthesis and testing.
Key in silico techniques used in Aβ research include:
Molecular Docking: This technique predicts the preferred binding orientation of one molecule (e.g., a designed inhibitor) to a second (e.g., an Aβ monomer or fibril fragment). mdpi.comexplorationpub.com It is used to screen libraries of compounds for their potential to interact with key regions of the Aβ peptide, such as the central hydrophobic core, and to estimate the strength of this interaction. explorationpub.com
Molecular Dynamics (MD) Simulations: MD simulations model the physical movements of atoms and molecules over time, providing detailed insight into the conformational dynamics of Aβ peptides and their aggregates. acs.orgacs.org These simulations can reveal how specific mutations or the binding of an inhibitor affects the peptide's folding, stability, and aggregation pathways from a random coil to a β-sheet-rich structure. mdpi.comnih.gov
Machine Learning and QSAR: Quantitative Structure-Activity Relationship (QSAR) models use statistical methods to correlate chemical structures with biological activity. More recently, machine learning models have been trained on datasets of known Aβ aggregation inhibitors to predict the activity of new, untested compounds. nih.gov This ligand-based virtual screening can identify novel chemical scaffolds with a high probability of being active inhibitors. nih.gov
Structure Prediction: Deep learning tools like AlphaFold can predict the three-dimensional structure of proteins and their complexes, including Aβ dimers and oligomers. acs.org While Aβ's disordered nature presents a challenge, these models can provide valuable starting structures for further analysis with MD simulations to understand the early stages of oligomerization. acs.org
By using these computational tools, researchers can rationally design modifications, predict their effects on fibrillation and receptor binding, and prioritize the most promising candidates for experimental validation, significantly accelerating the development of potential Alzheimer's therapeutics. mdpi.comacs.org
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of medicinal chemistry, aiming to correlate the physicochemical properties of a series of compounds with their biological activities. For inhibitors of amyloid-beta aggregation, QSAR models are developed to identify key molecular features that are essential for their inhibitory function. nih.govnih.gov
While comprehensive QSAR studies specifically focused on a series of analogs of β-Amyloid (10-35), amide are not extensively documented in publicly available literature, the principles of QSAR have been broadly applied to understand the inhibition of amyloid-beta aggregation by various small molecules. nih.govresearchgate.net These studies typically involve the generation of 2D and 3D QSAR models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), to elucidate the structural requirements for potent inhibitory activity. nih.gov
For instance, in studies on curcumin (B1669340) derivatives as Aβ aggregation inhibitors, 2D-QSAR models have demonstrated high predictive ability, with squared correlation coefficients (R²) often exceeding 0.9. nih.gov 3D-QSAR models further provide contour maps that visualize the favorable and unfavorable regions for steric, electrostatic, and hydrogen-bonding interactions, guiding the design of more potent inhibitors. nih.govnih.gov Key chemical features frequently identified as crucial for the inhibitory ability against Aβ aggregation include hydrophobicity, the number of hydrogen bond donors, and specific electro-topological states of atoms like carbonyl groups. nih.govresearchgate.net
Although a specific data table for β-Amyloid (10-35), amide analogs is not available, the following table illustrates the typical parameters evaluated in QSAR studies of general Aβ aggregation inhibitors.
| QSAR Model Type | Parameter | Value | Significance |
|---|---|---|---|
| 2D-QSAR | R² (Squared Correlation Coefficient) | 0.9086 | Indicates a strong correlation between the descriptors and the biological activity in the training set. |
| Q² (Cross-validated R²) | > 0.6 | Represents the predictive power of the model for the training set (a value > 0.5 is generally considered good). | |
| r²_pred (External Validation R²) | > 0.7 | Measures the predictive ability of the model on an external test set. | |
| 3D-QSAR (CoMFA/CoMSIA) | Q² | 0.60 - 0.75 | Indicates good internal predictive ability of the 3D model. |
| R²_ncv (Non-cross-validated R²) | 0.78 - 0.97 | Shows the descriptive power of the model for the training set. |
These statistical values, derived from studies on various classes of inhibitors, underscore the robustness and predictive capacity of QSAR models in the context of Alzheimer's disease research. nih.gov The insights gained from such models are instrumental in the virtual screening and rational design of novel therapeutic agents targeting Aβ aggregation. nih.gov
Molecular Docking and Dynamics for Binding Site Analysis
Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict the binding modes and affinities of molecules and to study the dynamic behavior of biological systems at an atomic level. plos.orgfrontiersin.org In the context of β-Amyloid (10-35), amide, these methods have been pivotal in analyzing its self-assembly and aggregation, which is a form of binding site analysis where the peptide itself acts as both the "ligand" and the "receptor". mdpi.com
Replica exchange molecular dynamics (REMD) simulations have been employed to study the dimerization of Aβ(10-35) monomers. mdpi.com These simulations reveal that the aggregation process is driven by a complex interplay of hydrophobic and electrostatic interactions, as well as solvation effects. The analysis of the binding free energy and its components provides a detailed energetic profile of the peptide's self-assembly. mdpi.comresearchgate.net
A key finding from these studies is the critical role of specific residues in the stability of the Aβ dimer. The central hydrophobic cluster (residues 17-21, LVFFA) and the C-terminal hydrophobic region (residues 29-35, GAIIGLM) are major contributors to the favorable van der Waals interactions that drive aggregation. mdpi.comnih.gov Furthermore, the formation of a salt bridge between Asp23 and Lys28 is a crucial stabilizing element in the structure of Aβ fibrils. nih.gov
| Energy Component | Description | Significance in Dimerization |
|---|---|---|
| ΔE_vdw (van der Waals Energy) | Represents short-range attractive and repulsive forces between non-bonded atoms. | A major driving force for aggregation, primarily due to interactions between hydrophobic residues. |
| ΔE_ele (Electrostatic Energy) | Coulombic interactions between charged and polar groups. | Contributes to the specificity of interaction, including the formation of salt bridges like D23-K28. |
| ΔG_solv (Solvation Free Energy) | The free energy change associated with the transfer of the molecule from vacuum to solvent. It has polar and nonpolar components. | The desolvation of hydrophobic surfaces upon aggregation provides a significant favorable contribution to the binding free energy. |
| ΔG_bind (Total Binding Free Energy) | The overall free energy change upon binding (ΔE_vdw + ΔE_ele + ΔG_solv). | A negative value indicates a spontaneous dimerization process. |
MD simulations have also highlighted the conformational flexibility of the Aβ(10-35) monomer, which exists as an ensemble of inter-converting collapsed coil structures in solution. nih.gov The transition from this disordered state to the highly organized β-sheet structure found in amyloid fibrils is a key event in plaque formation. researchgate.net Understanding the energetic landscape and the key residues involved in this transition is essential for designing inhibitors that can stabilize the non-toxic monomeric state or disrupt the aggregation pathway. mdpi.comnih.gov
Implications for Neurodegenerative Disease Pathogenesis
Role in Amyloid Plaque Formation in Alzheimer's Disease
β-Amyloid (10-35), amide, is a key player in the formation of amyloid plaques, the insoluble protein aggregates that accumulate in the brain tissue of individuals with Alzheimer's disease. medchemexpress.commdpi.com Research has identified this peptide fragment as a primary component of these pathological structures. medchemexpress.com The process of amyloid plaque formation is a central event in the amyloid cascade hypothesis, which posits that the aggregation and deposition of Aβ peptides are the initial steps in the pathogenic process of Alzheimer's disease. nih.govmdpi.com
The β-Amyloid (10-35) fragment is of particular interest to researchers for several reasons. It contains the core region of the amyloid-beta peptide, which is critical for the formation of fibrils. medchemexpress.com Point mutations within this core region have been shown to significantly impede the formation of these fibrils. medchemexpress.com Furthermore, unlike some other truncated Aβ peptides, β-Amyloid (10-35) retains the ability to bind to and extend existing bona fide Alzheimer's plaques. medchemexpress.com It also forms fibrils that are morphologically similar to those formed by the full-length Aβ peptide. medchemexpress.com The use of β-Amyloid (10-35) in research is also advantageous because it allows for the controlled and reproducible formation of fibrils in laboratory settings, which is often challenging with the full-length Aβ(1-42) peptide due to its tendency to form amorphous precipitates. medchemexpress.com
Contribution to Synaptic Dysfunction and Loss
The accumulation of amyloid-beta peptides is strongly linked to synaptic dysfunction and loss, which are the primary correlates of cognitive decline in Alzheimer's disease. rsc.orgnih.gov Soluble oligomeric forms of Aβ are considered the most toxic species, capable of impairing synaptic plasticity, a fundamental process for learning and memory. rsc.orgnih.gov These toxic oligomers can disrupt synaptic function even before the formation of large, insoluble plaques.
While much of the research on synaptotoxicity has focused on the full-length Aβ peptides, the inherent ability of β-Amyloid (10-35), amide, to aggregate and form fibrils suggests its contribution to this pathological process. nih.govmdpi.com The aggregation of Aβ peptides at the synapse can lead to a reduction in the number of synaptic proteins, such as synaptophysin and postsynaptic density protein 95 (PSD-95), which are crucial for synaptic integrity and function. nih.gov The presence of Aβ oligomers can impair long-term potentiation (LTP), a form of synaptic plasticity essential for memory formation, and enhance long-term depression (LTD), which weakens synaptic connections. mdpi.com
Induction of Neuroinflammatory Responses
Neuroinflammation is another critical component in the pathogenesis of Alzheimer's disease, and amyloid-beta peptides are potent triggers of this inflammatory cascade. mdpi.comfrontiersin.org The deposition of Aβ in the brain activates glial cells, primarily microglia and astrocytes, which are the resident immune cells of the central nervous system. mdpi.comfrontiersin.org
Upon activation by Aβ, microglia and astrocytes release a variety of pro-inflammatory mediators, including cytokines and chemokines. mdpi.comnih.gov This inflammatory response, while initially intended to be protective by clearing Aβ deposits, can become chronic and detrimental, contributing to neuronal damage and death. nih.gov
Key Inflammatory Mediators Released by Glial Cells in Response to Amyloid-Beta:
| Cell Type | Pro-inflammatory Mediators Released | References |
| Microglia | Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1β (IL-1β), Interleukin-6 (IL-6), Reactive Oxygen Species (ROS) | mdpi.comnih.gov |
| Astrocytes | Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1β (IL-1β), Interleukin-6 (IL-6), Reactive Oxygen Species (ROS), Nitric Oxide (NO) | mdpi.comfrontiersin.orgnih.gov |
The activation of these glial cells by Aβ peptides, including the β-Amyloid (10-35) fragment present in plaques, creates a self-perpetuating cycle of neuroinflammation and neurodegeneration. mdpi.com The released inflammatory cytokines can, in turn, stimulate the production of more Aβ, further fueling the pathological process. frontiersin.org
Correlation with Neurodegeneration Markers
The pathological cascade initiated by amyloid-beta, including the formation of plaques and the induction of neuroinflammation and synaptic dysfunction, ultimately leads to neurodegeneration. This neurodegenerative process is marked by the presence of several key biomarkers, most notably the hyperphosphorylation of the tau protein. nih.govmdpi.com
The interplay between Aβ and tau is a central theme in Alzheimer's disease pathogenesis. Evidence suggests that soluble forms of Aβ can induce the hyperphosphorylation of tau, a protein that normally stabilizes microtubules within neurons. nih.govoaepublish.com When hyperphosphorylated, tau detaches from microtubules and aggregates to form neurofibrillary tangles (NFTs) inside neurons, disrupting cellular transport and leading to neuronal death. oaepublish.comnih.gov Dimers of Aβ have been shown to induce tau hyperphosphorylation in cultured rat hippocampal cells. nih.gov
Research Avenues for Therapeutic and Diagnostic Development
β-Amyloid (10-35), amide as a Biomarker Candidate
The early and accurate diagnosis of Alzheimer's disease is a critical challenge. The amyloid hypothesis, which posits that the aggregation of amyloid-β peptides is a central event in the disease's pathogenesis, has driven the investigation of these peptides as potential biomarkers. mdpi.comuni-tuebingen.de While full-length amyloid-β peptides like Aβ(1-40) and Aβ(1-42) have been extensively studied, truncated forms such as β-Amyloid (10-35), amide are also gaining attention for their potential diagnostic value. nih.govquanterix.com
Detection Methodologies in Biological Fluids
The detection of amyloid-β peptides in biological fluids like cerebrospinal fluid (CSF) and blood plasma is a key area of biomarker research. quanterix.comnih.gov The concentration of these peptides can indicate the presence of amyloid pathology in the brain, often years before clinical symptoms appear. quanterix.com
Several sophisticated techniques are employed to quantify amyloid-β peptides. Enzyme-linked immunosorbent assays (ELISA) and polymerase chain reaction (PCR) are established methods for detecting these peptides. mdpi.com More recently, mass spectrometry has emerged as a powerful tool, offering high sensitivity and the ability to identify various amyloid-beta species. nih.govgenesispub.org For instance, immunoprecipitation combined with liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a method used for the quantitative analysis of the Aβ42/40 ratio in plasma. healthybluenc.com
Electrochemical immunosensors represent another promising approach, with some designs utilizing materials like ZnO nanorod arrays and conducting polymer-modified graphene electrodes for the sensitive detection of amyloid-beta peptides. mdpi.com While much of the focus has been on CSF, where amyloid-β concentrations are higher, advancements in detection technologies are making the analysis of blood and even urine more feasible, offering less invasive options for screening and diagnosis. quanterix.comgenesispub.org
Table 1: Detection Methodologies for Amyloid-β Peptides
| Methodology | Description | Biological Fluid |
| ELISA (Enzyme-Linked Immunosorbent Assay) | A plate-based assay technique designed for detecting and quantifying soluble substances such as peptides, proteins, antibodies, and hormones. mdpi.com | CSF, Plasma nih.govmdpi.com |
| PCR (Polymerase Chain Reaction) | While primarily for nucleic acids, it has been mentioned in the context of quantitative assays for amyloid-beta peptides. mdpi.com | Biological Fluids mdpi.com |
| Mass Spectrometry (MS) | An analytical technique that measures the mass-to-charge ratio of ions. It is highly sensitive and specific for identifying and quantifying peptides. nih.govgenesispub.org | CSF, Plasma, Urine nih.govgenesispub.org |
| Electrochemical Immunosensors | Biosensors that use an immunological reaction for specific detection, coupled with an electrochemical transducer. mdpi.com | Blood, Tear Fluid mdpi.com |
| Solid-State NMR (ssNMR) | A technique used to study the molecular structure of solid materials, which has been instrumental in characterizing the structure of amyloid fibrils. nih.govpnas.org | Brain Tissue (for fibril structure) nih.govpnas.org |
Correlation with Disease Progression in Research Models
Research models, including transgenic mice and in vitro cell cultures, are indispensable for understanding the role of β-Amyloid (10-35), amide and other amyloid peptides in disease progression. mdpi.comuni-tuebingen.de Studies on these models have shown a correlation between the aggregation of amyloid-β and the development of pathological hallmarks of Alzheimer's disease. mdpi.com
The β-Amyloid (10-35) fragment is particularly valuable in these models because it contains the core sequence responsible for fibril formation and can seed the aggregation of full-length amyloid-β peptides. medchemexpress.com This property allows researchers to investigate the mechanisms of plaque formation and to test the efficacy of potential therapeutic interventions. Animal models have demonstrated that the deposition of amyloid-β can be induced and can propagate to connected brain regions, supporting the prion-like hypothesis of disease spread. uni-tuebingen.de
Peptide-Based Therapeutic Strategies Targeting β-Amyloid (10-35), amide Aggregation
Given the central role of amyloid aggregation in Alzheimer's disease, a primary therapeutic strategy involves inhibiting this process. nih.gov Peptide-based inhibitors, designed to interfere with the aggregation cascade, represent a promising avenue of research.
Development of Aggregation Inhibitors
A variety of peptide-based inhibitors have been developed to target amyloid-β aggregation. These inhibitors are often based on the structure of amyloid-β itself, particularly fragments from the C-terminal and central hydrophobic core regions. nih.gov The goal is to create peptides that can bind to specific sites on the amyloid-β monomer or oligomer, thereby preventing its assembly into larger, toxic fibrils. nih.gov
Strategies for developing these inhibitors include:
Utilizing D-enantiomeric amino acids: Peptides made from D-amino acids are more resistant to proteases and can show a higher binding affinity for amyloid-β compared to their L-enantiomeric counterparts. nih.gov
Retro-inverso peptides: These are composed of D-amino acids with reversed peptide bonds, further enhancing their stability and inhibitory potential. nih.gov
N-methylation: Modifying the amide groups with a methyl group can improve the peptide's solubility and inhibitory activity. nih.gov
Incorporation of non-natural amino acids: For example, fluorinated amino acids have been shown to inhibit amyloid-β aggregation. nih.gov
One notable example is the D-enantiomeric peptide D3, which was found to inhibit aggregation and even disaggregate pre-formed fibrils. nih.gov
Rational Design of β-Sheet Breakers
β-sheet breaker peptides are a specific class of inhibitors designed to disrupt the formation of the β-sheet structures that are characteristic of amyloid fibrils. nih.govresearchgate.net These synthetic peptides are often homologous to the central fragment of amyloid-β but contain modifications that destabilize β-sheet formation. nih.gov
A common strategy is to introduce proline residues, which act as β-sheet breakers due to their rigid cyclic structure. researchgate.netmdpi.com For example, the peptide Ac-LPFFD-NH2 has been shown to be effective. mdpi.com Another approach involves substituting key amino acids to disrupt the hydrophobic and electrostatic interactions that drive aggregation. mdpi.commdpi.com For instance, targeting the KLVFF sequence (residues 16-20) of amyloid-β has been a focus, with modifications designed to block the self-recognition and assembly process. mdpi.comnih.gov
Table 2: Examples of β-Sheet Breaker Peptides and Their Mechanisms
| Peptide/Compound | Target/Mechanism | Key Features |
| Ac-LPFFD-NH2 | β-sheet breaker mdpi.comrsc.org | Contains proline to disrupt β-sheet formation. researchgate.netmdpi.com |
| iAβ5 and iAβ11 | Inhibit β-sheet formation and Aβ aggregation nih.gov | Designed based on the Aβ sequence to prevent misfolding. nih.gov |
| H102 | β-sheet breaker peptide nih.gov | Designed based on the stereochemical structure of Aβ1-42. nih.gov |
| D3 (RPRTRLHTHRNR) | Inhibits Aβ aggregation and disaggregates pre-formed fibrils nih.gov | D-enantiomeric peptide identified through biopanning. nih.gov |
| Peptides with Aib | β-strand breaker nih.gov | Aib (α-aminoisobutyric acid) promotes helicity and disrupts β-sheet formation. nih.gov |
Modulators of β-Amyloid (10-35), amide-Mediated Cellular Toxicity
Beyond simply preventing aggregation, another therapeutic goal is to mitigate the cellular toxicity induced by amyloid-β species. rsc.org Amyloid-β aggregates are known to cause cellular stress, including oxidative stress through the production of reactive oxygen species (ROS), and can lead to cell death. medchemexpress.comrsc.org
Researchers are exploring various compounds that can modulate these toxic effects. Some peptide-based inhibitors not only block aggregation but also reduce the cytotoxicity of existing amyloid species. rsc.org For example, certain peptidomimetics have been shown to rescue neuronal cells from amyloid-induced toxicity and reduce cellular stiffness. rsc.org
Furthermore, compounds with antioxidant properties are being investigated for their ability to counteract the oxidative stress associated with amyloid-β. medchemexpress.com Bifunctional molecules that can both chelate metal ions (which can contribute to ROS production) and inhibit amyloid aggregation are also a promising area of research. medchemexpress.com The ultimate aim is to develop therapies that can protect neurons from the multifaceted toxic effects of amyloid-β peptides like β-Amyloid (10-35), amide.
Small Molecule Intervention Strategies
The primary approach for targeting AVPR1A has been the development of selective, non-peptidic small molecule antagonists. researchgate.net These compounds are designed to block the receptor's activation by its natural ligand, arginine vasopressin (AVP), thereby inhibiting downstream signaling pathways involved in cell proliferation and neurotransmission. nih.govpatsnap.com
One notable example is Relcovaptan (SR49059), a highly selective AVPR1A antagonist that has been evaluated in preclinical and clinical studies for various conditions. frontiersin.orgnih.gov Research has demonstrated its ability to inhibit AVP-induced calcium release in prostate cancer cells and reduce tumor growth in mouse models. nih.gov Another compound, SRX246, has been developed for central nervous system disorders and was shown to be safe and well-tolerated in Phase II clinical trials for reducing aggression. nih.govbiorxiv.org The development of brain-penetrant antagonists, such as the compound RO5028442 (also known as Balovaptan), has been a key focus for treating social and communication deficits in autism. researchgate.netresearchgate.net
Medicinal chemistry efforts have focused on optimizing lead compounds to improve potency, selectivity over other vasopressin receptors (V1b and V2) and the structurally related oxytocin (B344502) receptor (OTR), and pharmacokinetic properties like oral bioavailability and brain penetration. nih.govnih.gov
Biologic Approaches (e.g., Antibodies, Peptide Mimics)
While small molecules have dominated the therapeutic landscape for AVPR1A, biologic approaches represent a potential alternative. These could include monoclonal antibodies designed to bind directly to the AVPR1A receptor, preventing its activation by AVP, or peptide mimics that can act as antagonists. The native ligand, AVP, is itself a peptide, establishing a precedent for peptidic interaction with the receptor. mdpi.com However, the development of non-peptidic small molecules has historically been favored to overcome the poor oral bioavailability and short half-life typically associated with peptide-based drugs. patsnap.com Currently, the literature emphasizes small molecule antagonists, with fewer examples of biologic agents like antibodies in advanced preclinical or clinical development for AVPR1A.
Drug Discovery Pipeline Considerations and Preclinical Research Paradigms
The progression of AVPR1A-targeted drugs follows a structured pipeline, from initial target discovery to rigorous preclinical testing, before consideration for human trials.
Target Identification and Validation
The identification of AVPR1A as a therapeutic target stemmed from observations of its role in various pathologies. researchgate.netacs.org
In Oncology: Researchers found that AVPR1A mRNA levels were significantly higher in aggressive, castration-resistant prostate cancer (CRPC) compared to earlier-stage tumors. nih.govacs.org This upregulation was linked to cancer progression. Validation studies showed that ectopic expression of AVPR1A in androgen-dependent prostate cancer cells was sufficient to drive castration-resistant growth. miami.edunih.gov Further, blocking the receptor with an antagonist or depleting it via genetic methods led to decreased cancer cell proliferation. frontiersin.orgnih.gov
In Chronic Pain: AVPR1A was identified as a candidate gene for visceral hypersensitivity, a key driver of pain in Irritable Bowel Syndrome (IBS). nih.govnih.gov This was discovered by comparing mouse substrains with differing susceptibility to chronic visceral pain and identifying a genetic variation in the AVPR1A gene. nih.govbiorxiv.org Validation experiments confirmed that mice with higher colonic AVPR1A expression were more susceptible to pain, and that their enteric neurons were hyperresponsive to an AVPR1A agonist. nih.govreddit.com
These findings in distinct disease areas validated AVPR1A as a viable target for therapeutic intervention.
Hit Discovery and Lead Optimization
Once AVPR1A was validated, the next step involved discovering "hit" compounds that could modulate its function. High-throughput screening (HTS) of large chemical libraries is a common method used to identify such initial hits. researchgate.net These hits are often potent but may lack selectivity or have poor drug-like properties.
The subsequent "hit-to-lead" and "lead optimization" phases involve iterative cycles of medicinal chemistry and biological testing to refine these initial compounds. rsc.org Key goals of this multiparameter optimization include:
Improving Potency: Increasing the affinity of the compound for the AVPR1A receptor, often measured as the IC50 or Ki value. For example, optimization efforts led to the discovery of ML389, a highly potent AVPR1A antagonist with an IC50 of 40 nM. nih.gov
Enhancing Selectivity: Ensuring the compound binds strongly to AVPR1A but weakly or not at all to related receptors like AVPR1B, AVPR2, and OTR to minimize off-target effects. nih.gov
Optimizing Pharmacokinetics: Modifying the chemical structure to achieve suitable absorption, distribution, metabolism, and excretion (ADME) properties, such as oral availability and penetration of the blood-brain barrier for CNS-targeted drugs. researchgate.netnih.gov
Preclinical Assessment in Relevant Biological Models
Before a drug candidate can be tested in humans, it must undergo extensive preclinical assessment to evaluate its mechanism of action, efficacy, and to identify potential issues. This involves a range of biological models.
In Vitro Models: These include cell-based assays to confirm the compound's effect on receptor signaling. For AVPR1A, common assays measure the blockade of AVP-induced downstream events, such as intracellular calcium mobilization or the activation of reporter genes. nih.govnih.gov Cytotoxicity assays are also performed to ensure the compound is not generally toxic to cells. nih.gov
In Vivo Models: Animal models are crucial for assessing the therapeutic potential in a complex biological system. For AVPR1A antagonists, these have included:
Oncology Models: Xenograft models where human prostate cancer cells are implanted into immunocompromised mice. Treatment with antagonists like Relcovaptan has been shown to decrease tumor growth in both subcutaneous and bone metastatic models. nih.gov
Behavioral Models: Genetically modified animals, such as AVPR1A knockout hamsters, have been used to study the receptor's role in social behaviors like aggression and communication. pnas.org These models are essential for testing CNS-acting antagonists intended for psychiatric disorders. biorxiv.orgpatsnap.com
The table below summarizes some of the preclinical models used in AVPR1A research.
| Model Type | Specific Model | Purpose | Key Findings | Reference |
| In Vitro | Human CRPC cell lines (e.g., 22Rv1) | Assess impact on cell signaling and proliferation | Antagonists block AVP-induced calcium release and decrease cell proliferation. | nih.gov |
| In Vitro | CHO-K1 cells expressing AVPR1a | Determine compound potency and selectivity | Confirmation of high-affinity binding and selectivity over other vasopressin/oxytocin receptors. | nih.gov |
| In Vivo | Mouse xenograft models of CRPC | Evaluate anti-tumor efficacy | Oral administration of Relcovaptan reduced tumor growth and emergence of castration resistance. | nih.gov |
| In Vivo | Zymosan-induced visceral hypersensitivity mouse model | Assess impact on chronic pain | Validated AVPR1a as a driver of visceral pain, identifying a target for antagonists. | nih.gov |
| In Vivo | CRISPR-Cas9 AVPR1a knockout hamsters | Investigate role in social behavior | Deletion of AVPR1a paradoxically increased aggression, highlighting complex roles. | pnas.org |
This rigorous preclinical testing provides the necessary data to support advancing a compound into human clinical trials.
Advanced Methodologies in β Amyloid 10 35 , Amide Research
High-Throughput Screening (HTS) Techniques for Modulators
High-throughput screening (HTS) plays a pivotal role in the discovery of molecules that can modulate the aggregation of β-Amyloid peptides. While many HTS assays are designed for the full-length Aβ peptide, the methodologies are adaptable for screening inhibitors of the β-Amyloid (10-35), amide fragment. These techniques enable the rapid testing of large compound libraries to identify potential therapeutic agents. mdpi.comprinceton.edu
A common HTS approach involves fluorescence-based assays. mdpi.com One such method utilizes the dye Thioflavin T (ThT), which exhibits enhanced fluorescence upon binding to amyloid fibrils. nih.gov In a competitive binding assay, a decrease in ThT fluorescence in the presence of a test compound indicates that the compound is inhibiting the aggregation of β-Amyloid (10-35), amide. Another innovative fluorescence-based screen uses a fusion protein of Aβ42 and Green Fluorescent Protein (GFP), where the aggregation of the Aβ moiety quenches the GFP fluorescence. princeton.edu Inhibitors of aggregation restore the fluorescence, providing a measurable signal. princeton.edu
Biolayer interferometry (BLI) combined with ultra-high-performance liquid chromatography-diode array detector-quadrupole/time-of-flight tandem mass spectrometry (UHPLC-DAD-Q/TOF-MS/MS) represents another powerful HTS method. nih.gov In this technique, biotinylated β-Amyloid (10-35), amide can be immobilized on a BLI sensor. The binding of small molecules from a natural product library, for instance, can be detected in real-time. The dissociated compounds are then collected and identified using advanced mass spectrometry, allowing for the rapid identification of potent binding partners. nih.gov
Furthermore, microliter-scale HTS systems using quantum-dot nanoprobes have been developed. mdpi.com These systems can monitor the aggregation of Aβ peptides in very small volumes, making them suitable for screening large libraries of compounds, including those from natural sources like spices. mdpi.com The inhibitory activity of compounds can be quantified by determining their half-maximal effective concentrations (EC50). mdpi.com
Biophysical Characterization Techniques
A deep understanding of the structural and thermodynamic properties of β-Amyloid (10-35), amide is essential for elucidating its role in fibril formation. A suite of biophysical techniques is employed for this purpose.
Spectroscopy (e.g., NMR, CD, FTIR)
Spectroscopic methods provide invaluable insights into the secondary and tertiary structure of β-Amyloid (10-35), amide in various states.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Solid-state NMR (ssNMR) is a powerful tool for determining the structure of amyloid fibrils at atomic resolution. nih.govrsc.org Studies on fibrils of Aβ(10-35) have used ssNMR to establish that the peptides adopt an in-register parallel β-sheet structure. nih.gov This technique allows for the measurement of inter- and intramolecular distances by using isotopically labeled peptides, providing crucial constraints for structural modeling. rsc.orgnih.gov Solution-state NMR is used to study the conformation of the monomeric and oligomeric forms of the peptide. nih.gov
Circular Dichroism (CD) Spectroscopy: CD spectroscopy is widely used to assess the secondary structure content of peptides. It can monitor conformational transitions, such as the change from a random coil or α-helical structure to a β-sheet structure, which is characteristic of amyloid fibril formation. nih.gov For instance, CD studies have shown that Aβ peptides can exhibit temperature-dependent transitions between different secondary structures. acs.org
Fourier Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is particularly sensitive to the β-sheet structure of amyloid fibrils. The amide I region of the infrared spectrum (1600-1700 cm⁻¹) shows a characteristic strong absorption band between 1615 and 1630 cm⁻¹ for amyloid fibrils, which is indicative of the extended intermolecular β-sheet structure. nih.gov This technique can be used to follow the kinetics of fibril formation and to characterize the structural properties of the resulting aggregates.
Microscopy (e.g., AFM, TEM)
Microscopy techniques are employed to visualize the morphology of β-Amyloid (10-35), amide aggregates and fibrils directly.
Atomic Force Microscopy (AFM): AFM provides high-resolution three-dimensional images of the surface topography of amyloid fibrils. It allows for the measurement of fibril dimensions, such as height and width, and can reveal details about their morphology, including whether they are twisted or straight. frontiersin.orgresearchgate.net
Calorimetry (e.g., ITC, DSC)
Calorimetric techniques are used to study the thermodynamics of β-Amyloid (10-35), amide interactions and aggregation.
Isothermal Titration Calorimetry (ITC): ITC is a powerful method for measuring the heat changes associated with binding events. It can be used to determine the thermodynamic parameters (enthalpy, entropy, and binding affinity) of the interaction between β-Amyloid (10-35), amide and potential inhibitors or modulators. scirp.orgsciengine.com For example, ITC has been used to study the binding of small molecules and other peptides to various Aβ fragments. scirp.orgcsic.es
Differential Scanning Calorimetry (DSC): DSC measures the heat capacity of a sample as a function of temperature. It can be used to study the thermal stability of amyloid fibrils and the thermodynamics of their formation and dissociation. nih.govmdpi.com DSC experiments on Aβ fibrils, including fragments like Aβ(25-35), have revealed exothermic processes that are dependent on the heating rate, providing insights into the thermal fluctuations and stability of these aggregates. nih.govdoi.org
Proteomics and Metabolomics in Pathway Analysis
'Omics' technologies, such as proteomics and metabolomics, provide a global view of the cellular changes induced by β-Amyloid peptides, offering insights into the biological pathways affected by their presence.
Proteomics involves the large-scale study of proteins. In the context of β-Amyloid (10-35), amide, proteomics can be used to identify proteins that interact with the peptide or whose expression levels are altered in its presence. nih.govnih.gov For example, redox proteomics can identify proteins that are oxidatively modified as a consequence of Aβ-induced oxidative stress. nih.gov By identifying these proteins, it is possible to map the cellular pathways that are perturbed, such as those involved in glucose metabolism, synaptic function, and protein homeostasis. nih.govbiorxiv.org A recent proteomic analysis of human neuroblastoma cells exposed to Aβ40 monomers revealed alterations in proteins involved in RNA splicing, nuclear transport, and protein localization, and implicated the PI3K/AKT and ERK1/2 signaling pathways. nih.gov
Metabolomics is the comprehensive analysis of small molecule metabolites in a biological system. mdpi.comnih.gov Metabolomic studies in the context of Alzheimer's disease and Aβ peptides aim to identify metabolic signatures associated with the disease pathology. rsc.orgnih.gov For instance, studies on AD models have revealed alterations in metabolic pathways such as fatty acid, sphingolipid, and amino acid metabolism in response to Aβ. rsc.org A comparative metabolomics analysis of AD mouse models and human patients identified 14 key metabolites and 16 significantly altered pathways. nih.gov These approaches can be applied to cellular or animal models expressing or treated with β-Amyloid (10-35), amide to elucidate the specific metabolic dysregulation it causes.
| Methodology | Application in β-Amyloid (10-35), amide Research | Key Findings/Insights |
| Proteomics | Identification of protein interaction partners and expression changes. | Reveals perturbed pathways like glucose metabolism and synaptic function. nih.govbiorxiv.org |
| Metabolomics | Analysis of metabolic profile alterations. | Identifies dysregulated metabolic pathways like lipid and amino acid metabolism. rsc.orgnih.gov |
Gene Editing and Expression Modulation in Cellular Models
Gene editing technologies, particularly CRISPR/Cas9, and other methods for modulating gene expression are powerful tools for investigating the role of specific genes and pathways in the context of β-Amyloid (10-35), amide pathology in cellular models.
CRISPR/Cas9 allows for the precise editing of the genome, enabling researchers to create cell models with specific genetic modifications. synthego.comnih.gov In Alzheimer's disease research, CRISPR has been used to introduce or correct mutations in genes such as APP, PSEN1, and PSEN2 to study their impact on Aβ production and pathology. nih.govoamjms.eu For instance, researchers have used CRISPR to disrupt the mutant allele of the APP gene, leading to a decrease in pathogenic Aβ. synthego.com It is also possible to use CRISPR to knock out genes that are thought to be involved in mediating the toxic effects of β-Amyloid peptides. A study using CRISPR/Cas9 to create a clusterin (CLU) knockout in human iPSC-derived neurons demonstrated that clusterin is required for Aβ-mediated neurodegeneration. frontiersin.org Such models are invaluable for dissecting the molecular mechanisms by which β-Amyloid (10-35), amide exerts its effects.
Gene expression modulation , for example, through RNA interference (RNAi) or the use of small molecules that alter gene expression, provides another avenue for studying the cellular response to β-Amyloid (10-35), amide. By knocking down the expression of specific genes in cellular models of Aβ toxicity, it is possible to identify those that are essential for the pathogenic process. biorxiv.org Conversely, overexpressing protective genes can reveal potential therapeutic strategies. For example, modulating the expression of the amyloid precursor protein (APP) has been shown to reduce β-amyloid deposition in a mouse model of Alzheimer's disease. nih.gov
| Technique | Application in β-Amyloid Research | Example |
| CRISPR/Cas9 | Creation of specific genetic modifications in cellular models. | Knockout of the CLU gene to study its role in Aβ toxicity. frontiersin.org |
| Gene Expression Modulation | Altering the expression levels of target genes. | Modulating APP expression to reduce Aβ deposition. nih.gov |
Future Directions and Translational Research Potential
Emerging Research Paradigms
Emerging research paradigms are shifting towards a more nuanced understanding of the structure and function of amyloid fragments like β-Amyloid (10-35), amide. Solid-state NMR studies have been instrumental in revealing that Aβ peptides, including the (10-35) fragment, can form a parallel β-sheet structure. nih.govpnas.orgnih.gov This structural insight is critical as the aggregation pathway of Aβ peptides is a key determinant in their neurotoxicity. nih.gov
Future research will likely focus on:
High-Resolution Structural Analysis: Delving deeper into the specific conformational states of β-Amyloid (10-35), amide oligomers and fibrils. Understanding these structures at an atomic level can inform the design of targeted therapeutics. nih.gov
Role in Seeding and Propagation: Investigating the specific role of this fragment in seeding the aggregation of full-length Aβ peptides. Model peptide studies have shown that truncated peptides can indeed form fibrils and may play a crucial role in the initiation of plaque formation. pnas.org
Interactions with other molecules: Exploring the interactions of β-Amyloid (10-35), amide with other proteins, lipids, and metal ions in the brain, which can influence its aggregation and toxicity.
Detailed research findings have established that the supramolecular structures of Aβ peptide fibrils, including those of the (10-35) fragment, are organized as β-sheets. nih.gov The specific parallel and in-register organization of these sheets has significant implications for the stability and morphology of the resulting fibrils. nih.govpnas.org
| Research Area | Focus | Implication for Therapeutic Development |
| Structural Biology | High-resolution imaging of β-Amyloid (10-35) aggregates. | Design of small molecules or peptides that can bind to and disrupt the aggregation process. |
| Biophysics | Understanding the kinetics of β-Amyloid (10-35) fibrillogenesis. | Development of inhibitors that can slow down or prevent the formation of toxic oligomers and fibrils. |
| Cell Biology | Investigating the cellular mechanisms of β-Amyloid (10-35) induced toxicity. | Identification of cellular pathways that can be targeted to protect neurons from damage. |
Integration of Multi-Omics Data in Pathological Understanding
The integration of multi-omics data—genomics, transcriptomics, proteomics, and metabolomics—is a powerful approach to unravel the complex molecular mechanisms underlying Alzheimer's disease. researchgate.netnih.gov While specific multi-omics studies on β-Amyloid (10-35), amide are not yet prevalent, this approach is being widely applied to understand the broader impact of amyloid deposition. nih.gov
Future integration of multi-omics will likely involve:
Identifying Biomarkers: Using multi-omics signatures to identify early biomarkers of amyloid deposition, potentially even before clinical symptoms appear. nih.gov
Uncovering Novel Pathways: Revealing novel biological pathways that are perturbed by the presence of β-Amyloid (10-35), amide and other Aβ fragments.
Personalized Medicine: Stratifying patients based on their multi-omics profiles to predict disease progression and tailor therapeutic interventions.
A study integrating transcriptomic, epigenomic, and metabolomic data has already identified distinct trajectories in the progression from mild cognitive impairment to Alzheimer's disease, highlighting the power of this approach. pnas.org
| Omics Layer | Potential Insights Related to β-Amyloid (10-35) |
| Genomics | Identifying genetic variants that influence the production or clearance of this specific Aβ fragment. |
| Transcriptomics | Understanding how β-Amyloid (10-35) alters gene expression in different brain cells. |
| Proteomics | Identifying proteins that interact with β-Amyloid (10-35) and are involved in its aggregation or degradation. |
| Metabolomics | Revealing metabolic changes in the brain that are associated with the presence of β-Amyloid (10-35). |
Development of Advanced In Vitro and Ex Vivo Models
To better study the pathological effects of β-Amyloid (10-35), amide, researchers are developing more sophisticated in vitro and ex vivo models that more accurately recapitulate the human brain environment. Atomic force microscopy has been a valuable tool for studying the in vitro formation of Aβ protofibrils, which are considered early intermediates in the formation of mature amyloid plaques. acs.org
Future advancements in model systems include:
3D Cell Cultures and Organoids: Moving from traditional 2D cell cultures to 3D models and brain organoids that better mimic the complex cellular architecture and interactions of the brain.
Microfluidic Devices: Utilizing microfluidic platforms to create "brain-on-a-chip" models for studying Aβ aggregation and neurotoxicity in a more controlled and physiologically relevant environment.
Human-derived Models: Increased use of induced pluripotent stem cell (iPSC)-derived neurons and other brain cells from Alzheimer's patients to create personalized disease models.
Bridging Fundamental Discoveries to Therapeutic Innovation
The ultimate goal of research into β-Amyloid (10-35), amide is to translate fundamental discoveries into effective therapies for Alzheimer's disease. A number of therapeutic strategies targeting Aβ are currently under investigation, and insights gained from studying specific fragments like β-Amyloid (10-35), amide can inform these efforts. oaepublish.comnih.gov
Potential therapeutic avenues stemming from research on this compound include:
Aggregation Inhibitors: Designing peptides or small molecules that specifically bind to β-Amyloid (10-35), amide and prevent it from aggregating or seeding the aggregation of full-length Aβ. nih.govmazums.ac.ir
Immunotherapies: Developing antibodies that can specifically target and clear toxic oligomers of β-Amyloid (10-35), amide from the brain. nih.govfrontiersin.org
Modulation of Production: Investigating ways to modulate the enzymatic cleavage of the amyloid precursor protein to reduce the production of amyloidogenic fragments. oaepublish.com
Recent innovations in peptide-based inhibitors, such as the incorporation of D-amino acids or cyclization, aim to improve their stability and ability to cross the blood-brain barrier, overcoming key challenges in drug development. mazums.ac.ir
| Therapeutic Strategy | Mechanism of Action |
| Small Molecule Inhibitors | Bind to β-Amyloid (10-35) to prevent aggregation. |
| Peptide-based Inhibitors | Mimic parts of the Aβ sequence to interfere with fibril formation. |
| Immunotherapy | Antibodies that recognize and promote the clearance of β-Amyloid (10-35) aggregates. |
| Secretase Modulators | Alter the activity of enzymes that produce Aβ peptides to reduce the formation of aggregation-prone fragments. |
Q & A
Basic Research Questions
Q. How can I formulate a focused research question to investigate the physicochemical properties of 181427-66-7?
- Methodological Guidance :
- Use frameworks like PICOT (Population, Intervention, Comparison, Outcome, Time) or FINER (Feasible, Interesting, Novel, Ethical, Relevant) to structure your question. For example: "How does the solvent polarity (intervention) affect the solubility (outcome) of this compound (population) under controlled temperature conditions (time)?" .
- Ensure the question addresses a gap in literature (e.g., limited solubility studies in non-polar solvents) and is testable via available methods (e.g., UV-Vis spectroscopy or HPLC) .
- Refine the question iteratively by reviewing prior studies on structurally similar compounds and consulting domain-specific theoretical models (e.g., Hansen solubility parameters) .
Q. What steps ensure experimental reproducibility when synthesizing this compound?
- Methodological Guidance :
- Document all synthesis parameters in detail (e.g., reaction temperature, catalyst concentration, purification steps) and adhere to standardized protocols from peer-reviewed literature .
- Include raw data (e.g., NMR spectra, chromatograms) in supplementary materials, with cross-references in the main text to enable independent verification .
- Validate purity using orthogonal techniques (e.g., melting point analysis combined with mass spectrometry) and compare results with published characterization data for known derivatives .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound across different studies?
- Methodological Guidance :
- Conduct a meta-analysis to identify variables causing discrepancies (e.g., cell line variability, assay protocols, compound purity) .
- Design controlled experiments to isolate confounding factors. For example, compare IC₅₀ values using identical cell lines but varying incubation times to assess temporal effects .
- Apply statistical tools (e.g., ANOVA or regression analysis) to quantify the impact of methodological differences on observed outcomes .
Q. What strategies integrate computational modeling with experimental data to predict the reactivity of this compound?
- Methodological Guidance :
- Link empirical findings (e.g., kinetic data) to theoretical frameworks like Density Functional Theory (DFT) to model reaction pathways .
- Validate computational predictions through targeted experiments (e.g., isotopic labeling to trace reaction intermediates) .
- Use sensitivity analysis to identify which computational parameters (e.g., solvation models) most strongly influence predictive accuracy .
Q. How should researchers design studies to investigate the environmental degradation pathways of this compound?
- Methodological Guidance :
- Employ a factorial design to test multiple degradation variables (e.g., UV exposure, pH, microbial activity) and their interactions .
- Quantify degradation products using LC-MS/MS and compare their toxicity profiles to the parent compound via in silico tools (e.g., QSAR models) .
- Address ethical considerations by adhering to green chemistry principles (e.g., minimizing hazardous waste generation) .
Data Analysis & Theoretical Integration
Q. What analytical approaches are optimal for interpreting conflicting spectral data (e.g., NMR vs. XRD) for this compound?
- Methodological Guidance :
- Perform a error source analysis (e.g., instrument calibration, sample crystallinity) and replicate measurements under standardized conditions .
- Use multivariate analysis (e.g., PCA) to identify clusters in spectral data that correlate with specific experimental variables .
- Cross-validate results with hybrid techniques (e.g., solid-state NMR paired with XRD) to resolve structural ambiguities .
Q. How can researchers align studies on this compound with broader theoretical frameworks in organic chemistry?
- Methodological Guidance :
- Ground hypotheses in established theories (e.g., frontier molecular orbital theory for reactivity studies) and explicitly state how the work extends or challenges these models .
- Use literature mining tools (e.g., bibliometric analysis) to identify under-explored linkages between this compound and related compound classes .
- Frame conclusions to highlight implications for both applied chemistry (e.g., drug design) and fundamental science (e.g., reaction mechanism elucidation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
